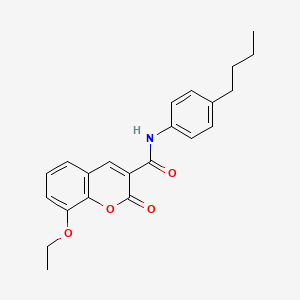

N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-3-5-7-15-10-12-17(13-11-15)23-21(24)18-14-16-8-6-9-19(26-4-2)20(16)27-22(18)25/h6,8-14H,3-5,7H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTAVPXWBCJVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-butylaniline with 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that chromene derivatives, including N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapies. For instance, a study demonstrated that specific derivatives of chromenes can inhibit cell proliferation and induce cell cycle arrest in cancer cells through mechanisms involving the modulation of signaling pathways related to apoptosis and cell growth .

1.2 Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. Compounds in the chromene family have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) in preclinical models . This suggests potential therapeutic applications in treating inflammatory diseases.

Materials Science

2.1 Photochemical Applications

This compound can serve as a photostabilizer and UV absorber in polymer formulations. Its ability to absorb UV light makes it valuable in protecting materials from photodegradation, thereby enhancing the longevity and durability of products such as plastics and coatings . The incorporation of chromene derivatives into polymers has been shown to improve their thermal stability and mechanical properties.

2.2 Organic Light Emitting Diodes (OLEDs)

This compound may also find applications in OLED technology due to its electronic properties. Research indicates that chromene derivatives can be used as emissive materials in OLEDs, providing efficient light emission and contributing to advancements in display technologies .

Organic Synthesis

3.1 Building Blocks for Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions. Its unique functional groups allow for modifications that can lead to the development of novel compounds with desired biological or physical properties .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to therapeutic effects. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide and Analogous Compounds

Biological Activity

N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound is synthesized through a multi-step organic reaction, typically involving the condensation of 4-butylaniline with 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous solvents like dichloromethane under reflux conditions.

The biological activity of this compound primarily stems from its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, potentially affecting metabolic pathways by binding to active sites of specific enzymes, thereby blocking substrate access.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, reducing oxidative stress and contributing to its therapeutic effects.

3.1 Anticancer Properties

This compound has been investigated for its anticancer potential. Studies indicate that it exhibits cytotoxic activity against various cancer cell lines:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of signaling pathways related to cell survival and death.

3.2 Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

4. Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

- Cytotoxicity Assays : A study demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry and Western blot analysis for p53 expression levels .

- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent .

- Molecular Docking Studies : Computational studies indicated strong binding affinities between the compound and key targets involved in cancer progression, providing a theoretical basis for its observed biological activities.

5. Conclusion

This compound represents a promising candidate for further development in drug discovery due to its multifaceted biological activities, particularly in oncology and inflammation management. Continued research is necessary to elucidate its full therapeutic potential and optimize its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.